1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride
Description
This compound (CAS: 2173116-56-6) is a fluorinated triazolopyrimidine derivative with a piperidin-4-amine hydrochloride substituent. Its molecular formula is C₁₀H₁₄ClFN₆, and it has a molecular weight of 272.71 g/mol . The 8-fluoro group on the triazolopyrimidine core likely influences electronic properties and binding interactions, while the piperidine moiety is a common pharmacophore in central nervous system (CNS) targeting agents .
Properties
IUPAC Name |
1-(8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6.ClH/c11-8-5-13-10(17-6-14-15-9(8)17)16-3-1-7(12)2-4-16;/h5-7H,1-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGZFNAUSJQGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C3=NN=CN32)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine core. For example, the reaction of a suitable hydrazide with a nitrile or amidine can yield the triazolopyrimidine scaffold.
Introduction of the Fluoro Group: The fluorine atom is introduced through nucleophilic substitution reactions, often using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution or reductive amination reactions, depending on the available functional groups on the triazolopyrimidine core.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group or other substituents can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the triazolopyrimidine core or the piperidine moiety.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated as a potential inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are targets for cancer therapy.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Chemical Biology: The compound serves as a tool for probing biological systems and elucidating the mechanisms of enzyme inhibition and receptor binding.
Pharmaceutical Development: It is explored for its potential to be developed into a drug candidate for treating diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, preventing substrate access and subsequent phosphorylation events.
Receptor Binding: It may also interact with receptors involved in cellular signaling pathways, modulating their activity and downstream effects.
Pathway Modulation: By inhibiting key enzymes and receptors, the compound can alter cellular pathways involved in cell cycle regulation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
Key Compounds Analyzed :
8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine (CAS: 2096986-18-2)
- Molecular Formula : C₅H₄FN₅
- Molecular Weight : 153.12 g/mol
- Key Difference : Lacks the piperidin-4-amine hydrochloride group, resulting in reduced molecular weight and polarity. This simpler analog may exhibit weaker binding affinity in biological systems due to the absence of the basic amine .
8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine Key Difference: Incorporates a pyrazolo-triazolo-pyrimidine fused core with a trifluoromethylphenyl substituent. Melting point: 573 K, indicating high thermal stability .
tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate (CAS: 2096987-10-7)
Physicochemical and Pharmacological Properties
| Property | Target Compound | 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | 8-Methyl-2-[4-(trifluoromethyl)phenyl]-Analog |
|---|---|---|---|
| Molecular Weight | 272.71 g/mol | 153.12 g/mol | ~350–400 g/mol (estimated) |
| Solubility | High (HCl salt) | Moderate | Low (lipophilic substituents) |
| Key Functional Groups | Piperidine-HCl, F | F only | CF₃, pyrazolo-triazolo core |
| Potential Applications | CNS/Pharmaceutical | Intermediate/Research chemical | Herbicidal (similar to triazolopyrimidines) |
Notes :
Biological Activity
Overview
1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride is a synthetic compound belonging to the class of triazolopyrimidine derivatives. Its primary biological activity is centered around its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. This compound has shown promise in cancer research due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
Target and Mode of Action
The principal target of this compound is CDK2. By inhibiting CDK2 activity, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, leading to significant inhibition of cell growth. This mechanism is critical for potential therapeutic applications in oncology, where uncontrolled cell proliferation is a hallmark of cancer.
Biochemical Pathways
Inhibition of CDK2 affects several biochemical pathways:
- Cell Cycle Regulation : The inhibition leads to cell cycle arrest at the G0-G1 phase.
- Apoptosis Induction : The resultant effects contribute to programmed cell death in malignant cells.
Cellular Effects
In vitro studies have demonstrated that 1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's effects include:
- IC50 Values : The IC50 value for MCF-7 cells has been reported as approximately 250 nM, indicating effective inhibition of cell proliferation at low concentrations.
Temporal Effects
The stability and degradation profile of the compound under standard laboratory conditions have been evaluated. It remains stable over extended periods with minimal degradation, which is advantageous for both research and potential therapeutic applications.
Medicinal Chemistry
1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride has been investigated for its potential as a drug candidate targeting various kinases involved in cancer and other diseases.
Table: Summary of Biological Activity
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| MCF-7 | 250 | Inhibition of proliferation |
| HCT-116 | 300 | Induction of apoptosis |
| A549 | 400 | Cell cycle arrest at G0-G1 phase |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
